2-cyano-N-(4-ethoxyphenyl)benzenesulfonamide
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Overview
Description
2-cyano-N-(4-ethoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a cyano group, an ethoxyphenyl group, and a benzenesulfonamide moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-ethoxyphenyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine to form N-(4-ethoxyphenyl)benzenesulfonamide. This intermediate is then reacted with cyanogen bromide in the presence of a base like triethylamine to introduce the cyano group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-ethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzenesulfonamide moiety.
Reduction: Reduced derivatives with the cyano group converted to an amine.
Substitution: Substituted derivatives with new functional groups replacing the cyano or ethoxy groups.
Scientific Research Applications
2-cyano-N-(4-ethoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and ion balance in cells. This inhibition can lead to various therapeutic effects, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)benzenesulfonamide: Lacks the cyano group, which may result in different biological activities.
2-cyano-N-(4-methoxyphenyl)benzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and biological properties.
2-cyano-N-(4-aminophenyl)benzenesulfonamide: Contains an amino group, which can significantly alter its chemical behavior and applications.
Uniqueness
2-cyano-N-(4-ethoxyphenyl)benzenesulfonamide is unique due to the presence of both the cyano and ethoxy groups, which confer specific chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-cyano-N-(4-ethoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-14-9-7-13(8-10-14)17-21(18,19)15-6-4-3-5-12(15)11-16/h3-10,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYVCSYWTJKEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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